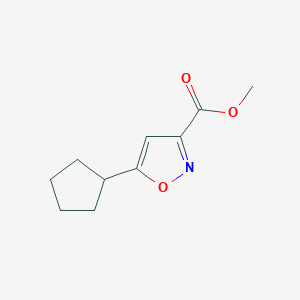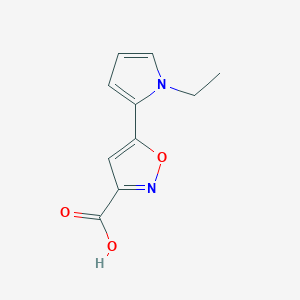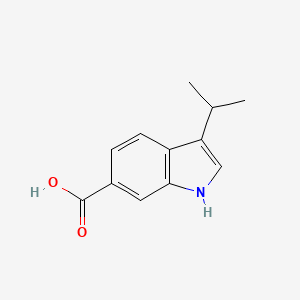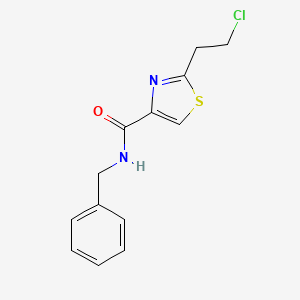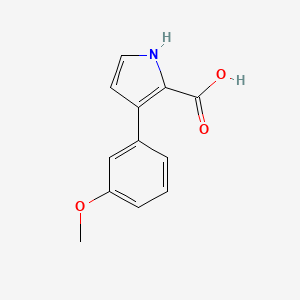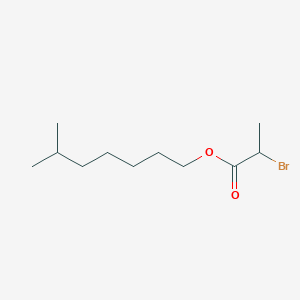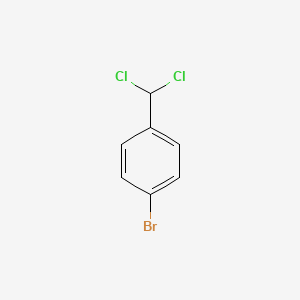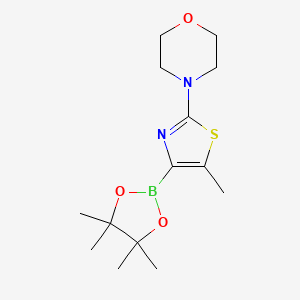
5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable building block in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester typically involves the reaction of 5-Methyl-2-morpholinothiazole-4-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require heating to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Transmetalation: This process involves the transfer of the boron-bound group to a metal catalyst, which is a key step in many coupling reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DCM).
Protodeboronation: Radical initiators and solvents such as methanol or ethanol.
Transmetalation: Metal catalysts such as palladium or nickel, and bases like potassium carbonate.
Major Products
Suzuki–Miyaura Coupling: Biaryl compounds or substituted alkenes.
Protodeboronation: Hydrocarbons or substituted derivatives.
Transmetalation: Various organometallic intermediates.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Medicine: Investigated for its potential in creating boron-based pharmaceuticals that can target specific biological pathways.
Industry: Utilized in the production of advanced materials and polymers due to its stability and reactivity.
Wirkmechanismus
The mechanism of action for 5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester primarily involves its role in catalytic cycles, such as the Suzuki–Miyaura coupling. In this reaction, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s stability and reactivity are attributed to the electronic properties of the boronic ester group, which facilitate these transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neopentylboronic Esters: Similar stability but different reactivity profiles in coupling reactions.
Catecholboronic Esters: Less stable due to decreased π-donating ability of oxygen to boron.
Alkylboronic Pinacol Esters: Commonly used in radical chain reactions and deboronative processes.
Uniqueness
5-Methyl-2-morpholinothiazole-4-boronic Acid Pinacol Ester stands out due to its unique combination of stability and reactivity, making it particularly suitable for Suzuki–Miyaura coupling reactions. Its ability to undergo various transformations under mild conditions further enhances its utility in organic synthesis.
Eigenschaften
Molekularformel |
C14H23BN2O3S |
|---|---|
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine |
InChI |
InChI=1S/C14H23BN2O3S/c1-10-11(15-19-13(2,3)14(4,5)20-15)16-12(21-10)17-6-8-18-9-7-17/h6-9H2,1-5H3 |
InChI-Schlüssel |
IWIBSFRXTVBPRH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=N2)N3CCOCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



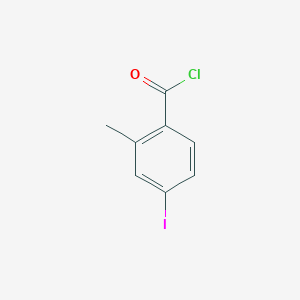
![4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid](/img/structure/B13703529.png)
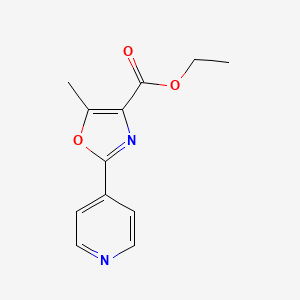
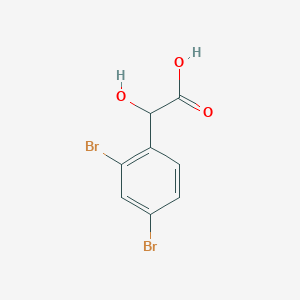
![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)
